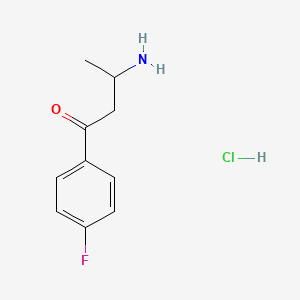
2,5-二甲氧基吡啶-4-硼酸
描述
2,5-Dimethoxypyridine-4-boronic Acid is a chemical compound with the CAS Number: 1630193-77-9 . It has a molecular weight of 182.97 and its IUPAC name is 2,5-dimethoxy-4-pyridinylboronic acid . It is used in the preparation of oxopicolinamide derivatives and tested as a therapeutic agent for the treatment of diseases such as thromboembolism .
Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxypyridine-4-boronic Acid is C7H10BNO4 . The compound has a density of 1.3±0.1 g/cm3 .Physical and Chemical Properties Analysis
2,5-Dimethoxypyridine-4-boronic Acid is a solid substance . It has a boiling point of 381.4±52.0 °C and a density of 1.3±0.1 g/cm3 . It should be stored in an inert atmosphere, under -20°C .科学研究应用
传感应用
硼酸,包括2,5-二甲氧基吡啶-4-硼酸,以其与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用而闻名。 这种特性被利用在各种传感应用中,可以是均相分析法或异相检测系统 .
有机合成
在有机合成领域,硼酸用于交叉偶联反应以及作为布朗斯台德-路易斯酸催化剂。 它们在复杂分子合成中发挥作用,并参与酮和酮亚胺的还原等反应 .
药物化学
硼酸在药物化学中也很重要。 它们作为药物的前体,由于其生物活性而被用于药物开发 .
材料科学
2,5-二甲氧基吡啶-4-硼酸的独特性质在材料科学中找到了应用。 这包括开发具有在聚合物或光电子学中潜在用途的新材料.
催化
硼酸衍生物是包括2,5-二甲氧基吡啶-4-硼酸在内的一类有机硼烷化合物,它们被用于催化。 它们促进了化学转化所需的各种催化过程 .
生物应用
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用机制
Target of Action
Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2,5-Dimethoxypyridine-4-boronic acid acts as an organoboron reagent. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid transfers its organic group to the palladium, a process known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in which 2,5-Dimethoxypyridine-4-boronic acid participates. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds.
Result of Action
The result of the action of 2,5-Dimethoxypyridine-4-boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of 2,5-Dimethoxypyridine-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored under inert atmosphere and in a freezer, under -20°C , to maintain its stability.
生化分析
Biochemical Properties
2,5-Dimethoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boronic acid groups to other molecules. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator of enzyme activity. The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and the active site of the enzyme .
Cellular Effects
2,5-Dimethoxypyridine-4-boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. This compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can inhibit the activity of certain kinases, resulting in the downregulation of specific signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dimethoxypyridine-4-boronic acid involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by forming stable boronate complexes. Additionally, it can interact with nucleic acids, leading to changes in gene expression. The inhibition of enzyme activity by 2,5-Dimethoxypyridine-4-boronic acid is often reversible, allowing for precise control over biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethoxypyridine-4-boronic acid can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that 2,5-Dimethoxypyridine-4-boronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of 2,5-Dimethoxypyridine-4-boronic acid in animal models vary with dosage. At low doses, it can effectively modulate enzyme activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects .
Metabolic Pathways
2,5-Dimethoxypyridine-4-boronic acid is involved in various metabolic pathways. It can interact with enzymes such as oxidases and transferases, influencing metabolic flux and metabolite levels. This compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s clearance from the body and its overall biochemical activity .
Transport and Distribution
Within cells and tissues, 2,5-Dimethoxypyridine-4-boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins .
Subcellular Localization
2,5-Dimethoxypyridine-4-boronic acid exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in a controlled manner .
属性
IUPAC Name |
(2,5-dimethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-4-9-7(13-2)3-5(6)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYZNFPWBSJVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)
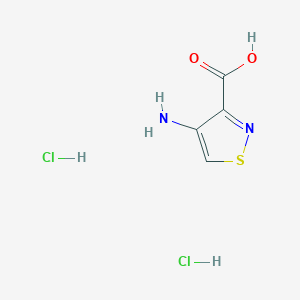

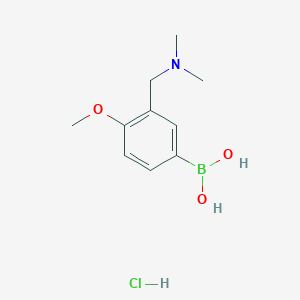
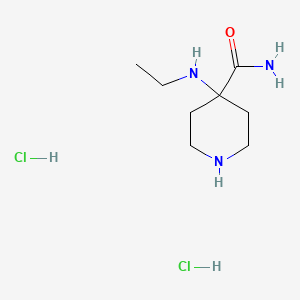
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
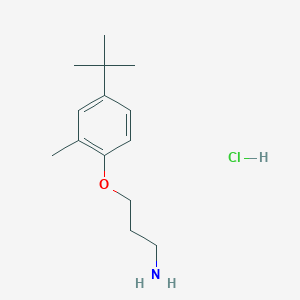
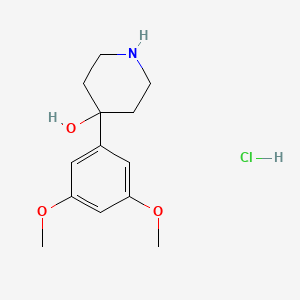

![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)
